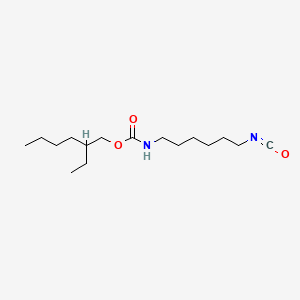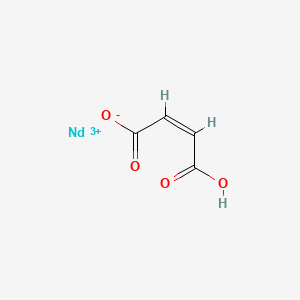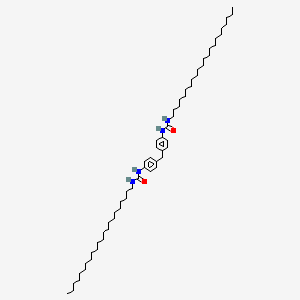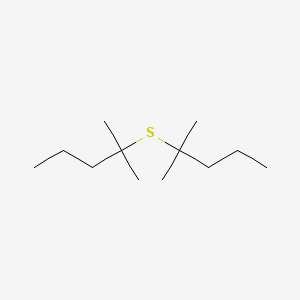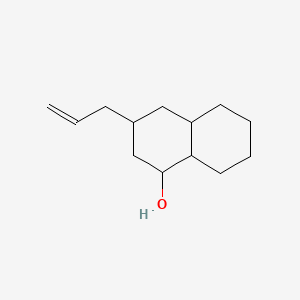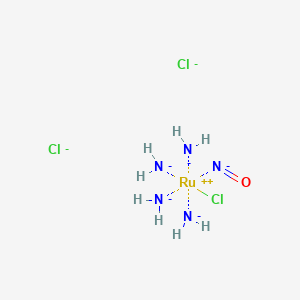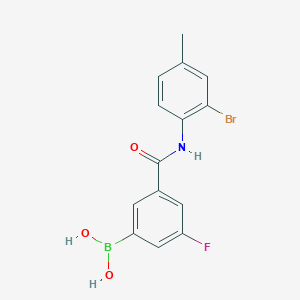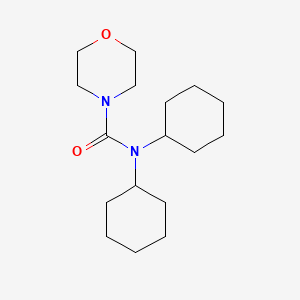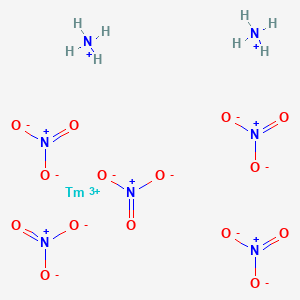
Diammonium thulium pentanitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diammonium thulium pentanitrate is a chemical compound with the molecular formula H8N7O15Tm It is a coordination compound where thulium, a rare earth element, is coordinated with nitrate ions and ammonium ions
准备方法
Synthetic Routes and Reaction Conditions
Diammonium thulium pentanitrate can be synthesized through a reaction involving thulium oxide (Tm2O3) and nitric acid (HNO3). The reaction typically involves dissolving thulium oxide in concentrated nitric acid, followed by the addition of ammonium nitrate (NH4NO3) to form the final product. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of thulium oxide and the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thulium oxide and nitric acid, with precise control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques.
化学反应分析
Types of Reactions
Diammonium thulium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: It can also undergo reduction reactions, where the thulium ion is reduced to a lower oxidation state.
Substitution: The nitrate ions in the compound can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents like sodium borohydride (NaBH4) for reduction reactions. Substitution reactions often involve the use of ligands such as ethylenediamine (C2H8N2) under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield thulium nitrate (Tm(NO3)3), while reduction reactions may produce thulium(II) compounds. Substitution reactions can result in a variety of coordination compounds with different ligands.
科学研究应用
Diammonium thulium pentanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other thulium compounds and coordination complexes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of rare earth elements in biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of diammonium thulium pentanitrate involves its interaction with molecular targets and pathways. The thulium ion in the compound can interact with various biological molecules, influencing their structure and function. The nitrate ions can participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by the specific molecular targets and pathways involved in these interactions.
相似化合物的比较
Diammonium thulium pentanitrate can be compared with other similar compounds, such as:
Diammonium europium pentanitrate: Similar in structure but with europium instead of thulium.
Diammonium gadolinium pentanitrate: Contains gadolinium, another rare earth element, and exhibits different magnetic properties.
Diammonium terbium pentanitrate: Terbium-based compound with unique luminescent properties.
Uniqueness
This compound is unique due to the specific properties of thulium, such as its magnetic and spectroscopic characteristics. These properties make it particularly valuable in applications requiring precise control over magnetic and optical behavior.
属性
CAS 编号 |
93893-22-2 |
|---|---|
分子式 |
H8N7O15Tm |
分子量 |
515.04 g/mol |
IUPAC 名称 |
diazanium;thulium(3+);pentanitrate |
InChI |
InChI=1S/5NO3.2H3N.Tm/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2 |
InChI 键 |
JWOMAMWQLFGIPV-UHFFFAOYSA-P |
规范 SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tm+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


